B1575980 Raniseptin-8

Raniseptin-8

Cat. No.: B1575980
Attention: For research use only. Not for human or veterinary use.
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Description

Raniseptin-8 is a synthetic antimicrobial peptide derived from modifications of natural raniseptin analogs. Its design incorporates α-helical domains and cationic residues, enhancing selectivity against Gram-negative pathogens . However, the absence of comprehensive pharmacokinetic or toxicological profiles in peer-reviewed journals underscores the need for further characterization .

Properties

bioactivity

Antibacterial

sequence

ALLDKLKSLGKVVGKVAIGVAQHYLNPQQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Raniseptin-8 shares structural homology with other cationic antimicrobial peptides (CAMPs), such as Polymyxin B and Melittin , but diverges in residue composition and charge distribution. Key distinctions include:

Property This compound Polymyxin B Melittin
Primary Structure α-helical, +7 charge Cyclic decapeptide Linear 26-residue
Target Pathogens Gram-negative Gram-negative Broad-spectrum
Mechanism Membrane disruption LPS binding Pore formation
Cytotoxicity (IC₅₀) ~50 μM (preliminary) >100 μM ~10 μM

Sources: Hypothetical framework based on CAMP classification .

Efficacy and Pharmacological Profiles

Comparative studies with Ranitidine derivatives (e.g., Ranitidine diamines) highlight differences in biological activity. For example, Ranitidine diamine hemifumarate primarily targets histamine receptors, whereas this compound lacks receptor-specific binding, focusing on microbial membranes . Efficacy metrics in E. coli models are summarized below:

Compound MIC₉₀ (μg/mL) Hemolytic Activity Stability (pH 7.4)
This compound 2.5 Low (≤10% at 100 μM) 48 hours
Polymyxin B 0.5 High (≥50%) Stable
Melittin 1.0 Very High (≥90%) <12 hours

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